molecular formula C18H19N3O3S2 B2784794 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole CAS No. 1448136-18-2

2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2784794
CAS No.: 1448136-18-2
M. Wt: 389.49
InChI Key: XKFZUXKBFULKSQ-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a thiophene ring, a piperidine ring with a tosyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.

    Tosylation: The piperidine ring can be tosylated by reacting it with tosyl chloride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where the tosyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole depends on its specific application:

    In Medicinal Chemistry: The compound may act as an inhibitor or modulator of specific enzymes or receptors, binding to the active site or allosteric site and altering the biological activity.

    In Materials Science: The compound may function as a charge transport material, facilitating the movement of electrons or holes in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-3-yl)-5-(1-piperidin-4-yl)-1,3,4-oxadiazole: Lacks the tosyl group, which may affect its solubility and reactivity.

    2-(Furan-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole: Contains a furan ring instead of a thiophene ring, which may influence its electronic properties.

    2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole: Contains a different oxadiazole ring, which may affect its stability and reactivity.

Uniqueness

2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is unique due to the combination of its structural features, which confer specific electronic and steric properties

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-13-2-4-16(5-3-13)26(22,23)21-9-6-14(7-10-21)17-19-20-18(24-17)15-8-11-25-12-15/h2-5,8,11-12,14H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFZUXKBFULKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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